molecular formula C19H22N4O5S B2398541 1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)urea CAS No. 1428363-04-5

1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)urea

Cat. No. B2398541
CAS RN: 1428363-04-5
M. Wt: 418.47
InChI Key: PLPDCEAFAWDJQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)urea is a useful research compound. Its molecular formula is C19H22N4O5S and its molecular weight is 418.47. The purity is usually 95%.
BenchChem offers high-quality 1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Acetylcholinesterase Inhibitors Development

A study by Vidaluc et al. (1995) described the synthesis and biochemical evaluation of flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas, aiming to optimize spacer length for antiacetylcholinesterase activity. This research is vital for developing therapeutic agents against neurodegenerative diseases like Alzheimer's, indicating the potential of urea derivatives in medicinal chemistry (Vidaluc, Calmel, Bigg, Carilla, & Briley, 1995).

Antimicrobial Activity

Reddy et al. (2003) focused on the synthesis and antimicrobial evaluation of N-substituted N′-[6-methyl-2-oxido-1,3,2-dioxaphosphinino(5,4,-b)pyridine-2-yl]ureas. The compounds exhibited moderate antimicrobial activity, showcasing the potential of urea derivatives in developing new antimicrobial agents (Reddy, S. Reddy, & Venugopal, 2003).

Antioxidant Properties

A study by Abd-Almonuim, Mohammed, and Al-khalifa (2020) reported the synthesis of a coumarin derivative showing high antioxidant activities, suggesting the applicability of such compounds in oxidative stress-related disease management (Abd-Almonuim, Mohammed, & Al-khalifa, 2020).

Supramolecular Chemistry

Howlader, Das, Zangrando, and Mukherjee (2016) demonstrated the use of a urea-functionalized self-assembled molecular prism for heterogeneous catalysis in water. This innovation opens avenues for green chemistry applications by facilitating reactions in an aqueous medium, highlighting the compound's relevance in catalysis and material science (Howlader, Das, Zangrando, & Mukherjee, 2016).

Corrosion Inhibition

Jeeva, Prabhu, Boobalan, and Rajesh (2015) explored the effectiveness of urea-derived Mannich bases as corrosion inhibitors for mild steel in HCl, indicating the compound's potential in industrial applications to prevent metal corrosion (Jeeva, Prabhu, Boobalan, & Rajesh, 2015).

properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-[(1-pyridin-3-ylsulfonylpiperidin-4-yl)methyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O5S/c24-19(22-15-3-4-17-18(10-15)28-13-27-17)21-11-14-5-8-23(9-6-14)29(25,26)16-2-1-7-20-12-16/h1-4,7,10,12,14H,5-6,8-9,11,13H2,(H2,21,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLPDCEAFAWDJQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)NC2=CC3=C(C=C2)OCO3)S(=O)(=O)C4=CN=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)urea

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